molecular formula C13H14O4 B8300361 6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione

6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione

Cat. No.: B8300361
M. Wt: 234.25 g/mol
InChI Key: SQDOMQCCCHMXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

6-(4-hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione

InChI

InChI=1S/C13H14O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h3-6,8,16H,7H2,1-2H3

InChI Key

SQDOMQCCCHMXBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boric anhydride (16.32 g, 237.2 mmoles) and acetylacetone are stirred at room temperature under nitrogen for 12 hours. 4-Hydroxy-3-methoxybenzaldehyde (18.06 g, 118.8 mmoles) and tributyl borate (364 g, 3.16 moles) are combined with the acetyl acetone/boric anhydride complex in 100 ml of ethyl acetate. The reaction is stirred at room temperature for one hour, at which time n-butylamine (4.34 g, 59.4 mmoles) is added in 4 equal portions over 8 hours. The reaction is allowed to stir for 12 hours. 300 ml of water containing 20 ml of concentrated hydrochloric acid is added to the reaction and stirred for 2 hours. The solid which forms is removed by filtration through celite, and the layers of filtrate are separated. The ethyl acetate layer is washed with 2×100 ml of saturated sodium bicarbonate, followed by 100 ml of brine. Drying over magnesium sulfate followed by evaporation of the solvent gives a red solid. Chromatography in 5% ethyl acetate/chloroform gives 11.06 g (40%) of a yellow solid. mp=146°-147° C. Analysis for C13H14O4 requires C-66.65, H-6.04. Found C-66.88, H-6.18.
[Compound]
Name
Boric anhydride
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.06 g
Type
reactant
Reaction Step Two
Quantity
364 g
Type
reactant
Reaction Step Three
Quantity
4.34 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
ethyl acetate chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Yield
40%

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